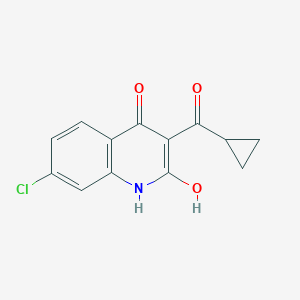

7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one

Vue d'ensemble

Description

Le L-701,252 est un antagoniste puissant du site de la glycine sur le récepteur N-méthyl-D-aspartate (NMDA). Il a une concentration d'inhibition (IC50) de 420 nanomolaires. Ce composé est connu pour ses propriétés neuroprotectrices, en particulier dans le contexte de l'ischémie cérébrale globale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du L-701,252 implique la formation d'une structure quinolinone. Les étapes clés comprennent :

Cyclisation : Formation du noyau quinolinone.

Substitution : Introduction des groupes chloro et cyclopropylcarbonyle.

Hydroxylation : Ajout du groupe hydroxyle à la position appropriée.

Méthodes de production industrielle : La production industrielle du L-701,252 suit généralement la même voie de synthèse, mais à plus grande échelle. Les conditions de réaction sont optimisées pour le rendement et la pureté, impliquant souvent des réacteurs haute pression et des techniques de purification avancées .

Types de réactions :

Oxydation : Le L-701,252 peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle.

Réduction : Le composé peut être réduit dans des conditions spécifiques, affectant le noyau quinolinone.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau des positions chloro et cyclopropylcarbonyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des agents halogénants et des réactifs organométalliques sont fréquemment employés.

Principaux produits :

Produits d'oxydation : Dérivés oxydés du noyau quinolinone.

Produits de réduction : Formes réduites de la structure quinolinone.

Produits de substitution : Divers dérivés quinolinoniques substitués.

4. Applications de recherche scientifique

Le L-701,252 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé de référence pour l'étude des antagonistes du récepteur NMDA.

Biologie : Étudié pour ses effets neuroprotecteurs dans des modèles d'ischémie cérébrale.

Médecine : Applications thérapeutiques potentielles dans des pathologies telles que l'épilepsie et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant le récepteur NMDA.

5. Mécanisme d'action

Le L-701,252 exerce ses effets en antagonisant le site de la glycine sur le récepteur NMDA. Cette inhibition empêche le récepteur d'être activé par la glycine, réduisant ainsi l'excitotoxicité et procurant une neuroprotection. Les cibles moléculaires comprennent les sous-unités du récepteur NMDA, et les voies impliquées sont principalement liées à l'afflux de calcium et à la signalisation neuronale .

Composés similaires :

Gavestinel : Un autre antagoniste du récepteur NMDA avec des propriétés neuroprotectrices.

Riluzole : Un antagoniste du glutamate utilisé dans le traitement de la sclérose latérale amyotrophique.

Chlorhydrate de procyclidine : Un agent anticholinergique avec des propriétés antagonistes du NMDA.

Unicité du L-701,252 : Le L-701,252 est unique en raison de sa forte puissance et de sa sélectivité pour le site de la glycine sur le récepteur NMDA. Son affinité de liaison spécifique et ses effets neuroprotecteurs en font un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Key Mechanisms:

- Inhibition of NMDA Receptor Activity : L-701,252 binds to the glycine site, preventing glycine from activating the receptor, thus reducing calcium influx into neurons.

- Neuroprotection : The compound shows potential in providing neuroprotection in models of global cerebral ischemia and excitotoxicity.

- Modulation of Synaptic Plasticity : By affecting NMDA receptor signaling pathways, L-701,252 influences synaptic plasticity and may impact learning and memory processes.

Neuropharmacology

L-701,252 has been extensively studied for its neuroprotective effects:

- Case Study 1 : In a study on global cerebral ischemia, L-701,252 demonstrated significant neuroprotective effects by reducing neuronal damage and improving functional outcomes in animal models.

Antidepressant-Like Effects

Research indicates that L-701,252 may exert antidepressant-like effects through modulation of glutamate signaling:

- Case Study 2 : In behavioral models of depression, administration of L-701,252 resulted in increased locomotor activity and reduced immobility time, suggesting potential antidepressant properties.

Anti-inflammatory Activity

Emerging evidence suggests that L-701,252 may possess anti-inflammatory properties beneficial for treating neurodegenerative diseases:

- Case Study 3 : Studies have shown that compounds similar to L-701,252 can decrease markers of inflammation in neuroinflammatory models.

Mécanisme D'action

L-701,252 exerts its effects by antagonizing the glycine site on the NMDA receptor. This inhibition prevents the receptor from being activated by glycine, thereby reducing excitotoxicity and providing neuroprotection. The molecular targets include the NMDA receptor subunits, and the pathways involved are primarily related to calcium influx and neuronal signaling .

Comparaison Avec Des Composés Similaires

Gavestinel: Another NMDA receptor antagonist with neuroprotective properties.

Riluzole: A glutamate antagonist used in the treatment of amyotrophic lateral sclerosis.

Procyclidine hydrochloride: An anticholinergic agent with NMDA antagonist properties.

Uniqueness of L-701,252: L-701,252 is unique due to its high potency and selectivity for the glycine site on the NMDA receptor. Its specific binding affinity and neuroprotective effects make it a valuable compound for research and potential therapeutic applications .

Activité Biologique

The compound 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one , also referred to as 7-CKA , is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the context of neurological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

7-CKA has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 229.63 g/mol

- SMILES Notation : OC(=O)c1cnc2cc(Cl)ccc2c1O

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 229.63 g/mol |

| Melting Point | 250 °C (dec.) |

| Solubility | Soluble in DMSO |

7-CKA primarily interacts with the GluD2 receptor , a member of the ionotropic glutamate receptor family. Research indicates that it acts as a modulator of this receptor, influencing synaptic plasticity and neurotransmitter release. Specifically, it has been shown to induce conformational changes in the GluD2 ligand-binding domain, which can affect receptor activation and signaling pathways associated with learning and memory processes in the cerebellum .

Pharmacological Effects

Studies have demonstrated that 7-CKA exhibits several pharmacological effects:

- Neuroprotective Properties : It has been associated with neuroprotection in models of excitotoxicity, potentially reducing neuronal damage.

- Antidepressant-like Effects : Animal studies suggest that 7-CKA may have antidepressant-like effects, possibly linked to its modulation of glutamate signaling .

- Anti-inflammatory Activity : There is emerging evidence that compounds similar to 7-CKA possess anti-inflammatory properties, which could be beneficial in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal damage | |

| Antidepressant-like effects | Increased behavioral responses in models | |

| Anti-inflammatory | Decreased markers of inflammation |

Case Study 1: Neuroprotective Effects

In a study by Kristensen et al., the neuroprotective effects of 7-CKA were evaluated using a mouse model of excitotoxicity induced by NMDA. The results indicated that treatment with 7-CKA significantly reduced neuronal loss in the hippocampus compared to control groups. Histological analysis showed decreased activation of apoptotic pathways, suggesting a protective mechanism against excitotoxic damage .

Case Study 2: Behavioral Studies on Depression

Another study focused on the antidepressant-like effects of 7-CKA using forced swim tests and tail suspension tests in rodents. Results indicated that administration of 7-CKA led to a significant decrease in immobility time, suggesting an increase in antidepressant-like behavior. The study concluded that these effects may be mediated through modulation of glutamatergic transmission .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at C7

The 7-chloro substituent undergoes substitution reactions under specific conditions. For example:

-

Grignard-mediated substitution : Magnesiation of 7-chloroquinoline derivatives using i-PrMgCl·LiCl enables efficient replacement of chlorine with electrophiles (e.g., aldehydes, aryl halides). This reaction proceeds via an iodo-magnesium exchange mechanism under flow conditions, achieving up to 94.7% conversion (Table 1) .

| Entry | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 6 | 3 | 0.83 | 94.7 | 86 |

Conditions: Flow system with i-PrMgCl·LiCl, 7-chloro-4-iodoquinoline, and benzaldehyde at RT .

Functionalization of the 4-Hydroxy Group

The 4-hydroxy group participates in acylation and alkylation reactions:

-

Acylation : Treatment with acetic anhydride forms the corresponding 4-acetoxy derivative, leveraging the nucleophilic nature of the phenolic oxygen .

-

Condensation reactions : The hydroxy group facilitates cyclization with electrophiles like malonyl-CoA in biosynthetic pathways, forming diketone intermediates .

Reactivity of the Cyclopropanecarbonyl Group

The strained cyclopropane ring and carbonyl group enable unique transformations:

-

Nucleophilic addition : The carbonyl undergoes 1,4-addition with nucleophiles (e.g., amines, thiols) under acidic conditions, analogous to enone chemistry .

-

Ring-opening reactions : Strong acids or bases can cleave the cyclopropane ring, yielding linear ketone derivatives.

Quinolinone Core Modifications

The lactam structure allows for electrophilic substitution and ring-opening :

-

Magnesiation at C4/C8 : Turbo Grignard reagents (i-PrMgCl·LiCl) deprotonate specific positions, enabling functionalization with aldehydes or aryl halides (Scheme 1) .

-

Hydrolysis : Under strong acidic conditions, the lactam ring opens to form a carboxylic acid derivative.

Kinetic and Mechanistic Insights

Propriétés

IUPAC Name |

7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEFWCFPCLDOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715805 | |

| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151057-13-5 | |

| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of L-701,252, and how does it exert its anticonvulsant effects?

A1: L-701,252 acts as a full antagonist at the glycine site of the NMDA receptor complex. [] This means it binds to the glycine binding site on the NMDA receptor and prevents the endogenous agonist, glycine, from binding and activating the receptor. The NMDA receptor is a glutamate receptor subtype involved in excitatory neurotransmission in the central nervous system. Excessive activation of NMDA receptors contributes to neuronal hyperexcitability and seizure activity. By blocking the glycine binding site, L-701,252 reduces NMDA receptor activation and thus suppresses neuronal hyperexcitability, leading to anticonvulsant effects.

Q2: How does the structure of L-701,252 relate to its activity as a glycine site antagonist?

A2: The research paper highlights the importance of the 4-hydroxyquinolin-2(1H)-one core structure for the antagonistic activity of L-701,252 and related compounds. [] The researchers propose this core structure acts as a "vinylogous acid," mimicking the carboxylic acid functionality found in other glycine site antagonists. They also identified the 3-substituent as crucial for binding, suggesting a pi-system interaction with a putative receptor cation. In L-701,252, the 3-substituent is a cyclopropanecarbonyl group. This group is thought to be particularly favorable for binding, as L-701,252 is the most potent compound in the series tested for preventing audiogenic seizures in mice. [] Further research would be needed to fully elucidate the specific interactions between the cyclopropanecarbonyl group and the glycine binding site.

Q3: What in vivo data supports the anticonvulsant activity of L-701,252?

A3: The study investigated the anticonvulsant potential of L-701,252 using the audiogenic seizure model in DBA/2 mice. [] These mice are highly susceptible to sound-induced seizures. The study found that L-701,252 effectively prevented seizures in these mice, demonstrating its anticonvulsant activity in vivo. Notably, L-701,252 exhibited an ED50 of 4.1 mg/kg when administered intraperitoneally, highlighting its potency in this model. [] This data supports further investigation of L-701,252 as a potential therapeutic for seizure disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.